molecular formula C19H17ClN2O2S B5915657 (5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

(5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

Cat. No.: B5915657
M. Wt: 372.9 g/mol
InChI Key: IBJWFMPECMHIKA-BOPFTXTBSA-N
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Description

The compound (5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a synthetic organic molecule that belongs to the class of imidazolidinones This compound is characterized by its complex structure, which includes a chlorophenyl group, a methoxyphenyl group, and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the imidazolidinone core: This step involves the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.

    Introduction of the chlorophenyl and methoxyphenyl groups: These groups are introduced through nucleophilic substitution reactions, where the appropriate chlorophenyl and methoxyphenyl halides react with the imidazolidinone core.

    Formation of the sulfanylidene group: This step involves the reaction of the intermediate compound with a sulfur-containing reagent, such as thiourea, under controlled conditions to introduce the sulfanylidene group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the imidazolidinone ring or the aromatic groups.

    Substitution: The chlorophenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
  • (5Z)-5-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
  • (5Z)-5-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl and methoxyphenyl groups, along with the sulfanylideneimidazolidinone core, allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(5Z)-5-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-2-22-18(23)17(21-19(22)25)11-13-5-9-16(10-6-13)24-12-14-3-7-15(20)8-4-14/h3-11H,2,12H2,1H3,(H,21,25)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJWFMPECMHIKA-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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